molecular formula C10H7ClFN B1461212 5-Chloro-8-fluoro-2-methylquinoline CAS No. 2137754-90-4

5-Chloro-8-fluoro-2-methylquinoline

Cat. No.: B1461212
CAS No.: 2137754-90-4
M. Wt: 195.62 g/mol
InChI Key: UVXICAOWSMRTTR-UHFFFAOYSA-N
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Description

5-Chloro-8-fluoro-2-methylquinoline ( 2137754-90-4) is a fluorinated and methyl-substituted quinoline derivative of high interest in advanced chemical research and development. This compound features a molecular formula of C 10 H 7 ClFN and a molecular weight of 195.62 . Quinoline is a privileged scaffold in medicinal and industrial chemistry, known for its versatile applications . The specific substitution pattern on this molecule—combining chloro, fluoro, and methyl groups—makes it a valuable intermediate for further chemical exploration. Halogenated quinolines are frequently investigated for their diverse biological activities, which can include antibacterial, antifungal, and other pharmacological properties . Researchers utilize such building blocks to develop novel compounds for potential use in pharmaceutical and agrochemical research, as well as in material science. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-8-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXICAOWSMRTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Pathways for 5 Chloro 8 Fluoro 2 Methylquinoline and Analogous Halogenated Quinolines

Classical and Named Reactions Applied to Substituted Quinoline (B57606) Synthesis

A variety of well-established named reactions offer robust methods for the construction of the quinoline ring system. These reactions, often involving the condensation of anilines with carbonyl compounds or their equivalents, can be adapted to produce a wide array of substituted quinolines, including those bearing halogen atoms.

Skraup Synthesis and its Mechanistic Elucidations

The Skraup synthesis is a fundamental method for preparing quinolines, first reported by Zdenko Hans Skraup in 1880. brieflands.com The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. brieflands.com To mitigate the often vigorous and exothermic nature of the reaction, ferrous sulfate (B86663) is commonly added. brieflands.com

The mechanism of the Skraup synthesis proceeds through several key steps:

Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol is dehydrated to form the α,β-unsaturated aldehyde, acrolein.

Michael Addition: The aniline undergoes a conjugate (1,4-) addition to the acrolein.

Cyclization and Dehydration: The resulting β-anilinopropionaldehyde undergoes acid-catalyzed cyclization and subsequent dehydration to form 1,2-dihydroquinoline (B8789712).

Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the quinoline product. researchgate.net

For the synthesis of halogenated quinolines, a correspondingly substituted aniline is used as the starting material. For instance, the reaction of m-toluidine (B57737) with glycerol can produce a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. chemicalbook.com This indicates that starting with an appropriately halogenated aniline would lead to the corresponding halogenated quinoline.

Friedländer Synthesis for Quinoline Ring Formation

The Friedländer synthesis, discovered by Paul Friedländer, is a versatile reaction that condenses a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde) to form a quinoline derivative. researchgate.netnih.gov This reaction can be catalyzed by acids, bases, or simply by heat. researchgate.netwikipedia.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis: researchgate.net

Mechanism 1 (Aldol Condensation First): The reaction begins with an aldol (B89426) condensation between the 2-aminocarbonyl compound and the other carbonyl reactant. The resulting aldol adduct then undergoes cyclization via intramolecular imine formation and subsequent dehydration to yield the quinoline.

Mechanism 2 (Schiff Base Formation First): The initial step is the formation of a Schiff base between the 2-aminocarbonyl compound and the other carbonyl reactant. This is followed by an intramolecular aldol-type condensation and dehydration to form the quinoline ring.

The utility of the Friedländer synthesis extends to the preparation of polysubstituted quinolines, including those with halogen substituents. For example, 2-amino-5-chloro-2′-fluorobenzophenone is a commercially available starting material that can be used in Friedländer reactions to produce halogenated quinoline derivatives. wikipedia.org

Reaction Starting Materials Key Features Catalysts
Friedländer Synthesis2-aminobenzaldehyde/ketone and a compound with an α-methylene groupForms quinoline ring through condensation and cyclodehydration.Acids (e.g., HCl, p-toluenesulfonic acid), Bases (e.g., NaOH), or heat. researchgate.netwikipedia.org

Knorr Quinoline Synthesis and Derivatives

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a method for converting β-ketoanilides into 2-hydroxyquinolines (2-quinolones) using a strong acid, typically concentrated sulfuric acid. researchgate.netvulcanchem.com The reaction proceeds by heating a β-ketoester with an arylamine to form the intermediate anilide, which is then cyclized. researchgate.net

The mechanism involves the intramolecular electrophilic aromatic substitution of the aniline ring by the enol or enol-like form of the β-ketoanilide, followed by dehydration. chemicalbook.com A significant consideration in the Knorr synthesis is the reaction conditions, as they can influence the formation of isomeric products. For example, reacting benzoylacetanilide with a large excess of polyphosphoric acid (PPA) yields the 2-hydroxyquinoline, while using a smaller amount of PPA can lead to the formation of the 4-hydroxyquinoline (B1666331) isomer. chemicalbook.com This suggests that careful control of the acid catalyst is crucial for regioselectivity.

Combes Quinoline Synthesis Variations

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions to produce a 2,4-disubstituted quinoline. wikipedia.orgresearchgate.net The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. wikipedia.org

A notable variation of the Combes synthesis employs a mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE). This has been shown to be a more effective dehydrating agent than sulfuric acid. wikipedia.org The regioselectivity of the Combes synthesis is influenced by the substituents on both the aniline and the β-diketone. For instance, in the synthesis of trifluoromethyl-substituted quinolines, the use of chloro- or fluoroanilines tends to favor the formation of the 4-CF₃ regioisomer. wikipedia.org This highlights the interplay of steric and electronic effects in directing the cyclization step.

Reaction Starting Materials Key Features Common Catalysts/Reagents
Combes SynthesisAniline and a β-diketoneForms 2,4-disubstituted quinolines.Concentrated Sulfuric Acid, Polyphosphoric Acid (PPA). wikipedia.orgresearchgate.net

Doebner-von Miller Reaction and Substituted Aniline Condensations

The Doebner-von Miller reaction is a modification of the Skraup synthesis where an aniline is reacted with an α,β-unsaturated carbonyl compound to form a quinoline. chemsrc.comossila.com This method is often catalyzed by Brønsted or Lewis acids. chemsrc.com When the α,β-unsaturated carbonyl is generated in situ from an aldol condensation of two carbonyl compounds, it is known as the Beyer method. chemsrc.com

The mechanism of the Doebner-von Miller reaction has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. chemsrc.com In this proposed mechanism, the aniline first undergoes a conjugate addition to the α,β-unsaturated ketone. The resulting intermediate then fragments into an imine and a saturated ketone, which then recombine in a condensation reaction to form a new conjugated imine that proceeds to the quinoline product. chemsrc.com This reaction is a common route to 2-substituted quinolines. ossila.com For the synthesis of 2-methylquinolines, acetaldehyde (B116499) can be used, which first undergoes an aldol condensation to form crotonaldehyde (B89634) in situ. chemsrc.com

Pfitzinger-Borsche Reaction for Quinoline Carboxylic Acids

The Pfitzinger reaction, sometimes referred to as the Pfitzinger-Borsche reaction, is a chemical reaction that utilizes isatin (B1672199) or its derivatives and a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. researchgate.net

The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently tautomerizes to an enamine. The enamine then undergoes an intramolecular cyclization and dehydration to afford the final quinoline-4-carboxylic acid product. researchgate.net This method is particularly useful for synthesizing quinolines with an electron-withdrawing carboxylic acid group at the 4-position, which can be challenging to achieve with other methods, especially when the starting aniline also contains electron-withdrawing groups.

Advanced and Green Synthetic Approaches for Halogenated Quinolines

The synthesis of functionalized quinolines has been significantly enhanced by the development of advanced methodologies that prioritize efficiency, atom economy, and environmental considerations. These approaches move beyond classical condensation reactions, offering powerful tools for constructing the quinoline core and introducing a wide array of substituents, including halogens.

Multicomponent Reactions (MCRs) for Diverse Quinoline Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a cornerstone of green and efficient synthesis. They allow for the rapid assembly of complex molecules like halogenated quinolines from simple, readily available precursors.

The Povarov reaction is a powerful MCR that constructs the tetrahydroquinoline skeleton through a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene. nih.gov The reaction is typically catalyzed by a Lewis or Brønsted acid. nih.gov The resulting tetrahydroquinoline can often be oxidized to the corresponding quinoline in a subsequent step or sometimes directly under the reaction conditions.

The general mechanism involves the condensation of an aniline with an aldehyde to form an imine in situ. nih.gov The acid catalyst activates this imine for reaction with an alkene. nih.gov For the synthesis of a halogenated quinoline like 5-Chloro-8-fluoro-2-methylquinoline, one could envision using a substituted aniline, such as 4-chloro-2-fluoroaniline (B1294793), which would form the benzene (B151609) ring portion of the quinoline. The reaction's versatility allows for various substituted anilines and alkenes, making it a key strategy for generating diverse quinoline libraries. nih.gov Both multi-step and one-pot multicomponent versions of the Povarov reaction have been developed, with the latter being more streamlined. nih.gov

Table 1: Overview of the Povarov Reaction for Quinoline Synthesis
ComponentDescriptionExample Reactants for Halogenated AnaloguesCatalysts
AmineProvides the N1 atom and the benzene ring.Substituted anilines (e.g., 4-chloro-2-fluoroaniline)Lewis Acids (e.g., AlCl₃, Cu(OTf)₂), Brønsted Acids
Aldehyde/KetoneProvides the C2 and C3 atoms of the quinoline ring.Benzaldehyde derivatives, Crotonaldehyde
AlkeneProvides the C4 atom and its substituent. Must be electron-rich.Vinyl ethers, Enamines

The Gewald reaction is a well-established MCR for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and cyclization. wikipedia.org

While the outline includes the Gewald reaction under quinoline synthesis, it is crucial to note that its primary and well-documented application is in the synthesis of the thiophene (B33073) ring system, not quinolines. wikipedia.orgorganic-chemistry.orgumich.edu The starting materials and reaction mechanism are tailored for the formation of a five-membered sulfur-containing heterocycle. wikipedia.org There are modified Gewald reactions, but these typically lead to other sulfur-containing heterocycles like thiazoles. nih.gov Its inclusion in strategies for quinoline synthesis is not standard in chemical literature. The utility of the Gewald reaction lies in its ability to create a library of 2-aminothiophenes, which are valuable building blocks in medicinal chemistry. umich.eduarkat-usa.org

Table 2: Overview of the Gewald Reaction for 2-Aminothiophene Synthesis
ComponentRole in ReactionTypical Reagents
Carbonyl CompoundForms part of the thiophene backbone.Ketones (e.g., cyclohexanone) or Aldehydes
α-CyanoesterProvides the nitrile and ester groups.Ethyl cyanoacetate, Malononitrile
Elemental SulfurIncorporated as the sulfur atom in the thiophene ring.S₈
BaseCatalyzes the condensation and cyclization steps.Amines (e.g., morpholine, triethylamine)

The Ugi reaction is a four-component reaction that produces α-acylamino amides from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgyoutube.com While the initial product is not a quinoline, the power of the Ugi reaction lies in its ability to rapidly generate complex linear precursors that can undergo subsequent post-condensation cyclization reactions to form various heterocycles, including quinolines. wikipedia.orgresearchgate.net

For instance, a strategy to synthesize functionalized quinolines involves an Ugi reaction followed by a palladium-catalyzed intramolecular arylation (such as a Heck reaction). wikipedia.org By carefully choosing bifunctional starting materials, the Ugi product can be designed to contain all the necessary atoms and functionalities for a subsequent cyclization to build the quinoline core. researchgate.netresearchgate.net This approach allows for high diversity in the final products, including the incorporation of halogen atoms, by selecting appropriately substituted starting materials for the initial Ugi condensation. nih.gov

Transition Metal-Catalyzed C-H Activation Pathways for Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for functionalizing pre-existing heterocyclic scaffolds. nih.gov This method avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-C, C-N, or C-halogen bond. nih.govrsc.org For halogenated quinolines, this could involve either starting with a halogenated precursor and building the quinoline ring, or directly halogenating the quinoline ring itself.

Rhodium and palladium are common catalysts for these transformations. acs.org The quinoline nitrogen atom can act as a directing group, guiding the metal catalyst to activate a specific C-H bond, often at the C8 position, via the formation of a stable cyclometallated intermediate. acs.orgnih.gov This site-selectivity is a key advantage. For example, a pre-formed 8-fluoro-2-methylquinoline (B1339794) could potentially be functionalized at other positions through C-H activation. The presence of substituents on the ring can influence the regioselectivity of the C-H activation, allowing for controlled synthesis of specifically substituted quinolines. acs.org

Oxidative Annulation Strategies for Quinoline Formation

Oxidative annulation strategies involve the formation of the quinoline ring through a cyclization process coupled with an oxidation step, often using a metal catalyst and an external oxidant. mdpi.com These methods are highly efficient for constructing the quinoline skeleton from simpler acyclic or monocyclic precursors.

One such approach involves the palladium-catalyzed oxidative annulation of anilines and allyl alcohols, which proceeds under redox-neutral conditions without the need for additional acids or bases. mdpi.com Another powerful method is the rhodium-catalyzed oxidative annulation of pyridines with alkynes, which involves a cascade of C-H activations to build the quinoline system. mdpi.com K₂S₂O₈-mediated oxidative annulation of anilines and aryl ketones using DMSO as a one-carbon source represents another pathway to form 4-arylquinolines. nih.gov Recently, iodine-mediated oxidative annulation has been developed as an environmentally benign, solvent-free mechanochemical process for synthesizing multi-substituted quinolines. nih.gov These methods offer diverse routes to the quinoline core and can tolerate a wide range of functional groups, including halogens. mdpi.com

Table 3: Comparison of Advanced Synthetic Strategies for Halogenated Quinolines
MethodGeneral PrincipleKey AdvantagesPotential Application for this compound
Povarov Reaction[4+2] cycloaddition of an N-arylimine and an alkene.MCR, rapid assembly of tetrahydroquinoline core.Use of 4-chloro-2-fluoroaniline as the amine component.
Ugi Reaction + Cyclization4-component reaction to form a linear precursor, followed by intramolecular cyclization.High diversity, combinatorial library synthesis.Design of Ugi adduct from halogenated precursors for subsequent ring-closing.
C-H ActivationDirect functionalization of a C-H bond on a pre-formed ring.High atom economy, site-selectivity.Direct chlorination of 8-fluoro-2-methylquinoline at the C5 position.
Oxidative AnnulationRing-forming cyclization involving an oxidation step.Efficient construction of the aromatic quinoline core.Reaction of a substituted aniline with an appropriate coupling partner (e.g., alkyne, allyl alcohol).

Photoinduced and Visible-Light Catalyzed Syntheses

The use of light to mediate chemical reactions represents a green and powerful tool in organic synthesis. For quinoline synthesis, visible-light catalysis provides an efficient and mild pathway. rsc.orgrsc.org These methods often utilize photons as a clean energy source, aligning with the principles of green chemistry. rsc.org

One notable strategy involves the visible-light-mediated cyclization of specific precursors. For instance, the condensation of 2-vinylanilines with conjugated aldehydes can lead to the formation of substituted tetrahydroquinolines or, in the presence of an iridium photocatalyst, quinoline derivatives. This process is atom-economical, proceeds under mild conditions, and demonstrates excellent site selectivity and functional group tolerance. nih.gov

Another innovative approach is the photocatalyst-free visible light-induced sulfonylation/cyclization to create quinoline-2,4-diones, which can accommodate halogen substituents. mdpi.com Furthermore, an iridium photoredox-catalyzed reaction between vinyl azides and α-carbonyl benzyl (B1604629) bromides has been developed for synthesizing polysubstituted quinolines. researchgate.net A novel method for the direct C-H fluorination of quinolines has been reported, proceeding through a concerted nucleophilic aromatic substitution pathway enabled by electron transfer. nih.govnih.gov This strategy overcomes the high energy barriers typically associated with the fluorination of electron-deficient azaarenes. nih.govnih.gov

Summary of Photoinduced and Visible-Light Syntheses for Quinolines
MethodologyKey FeaturesCatalyst/ConditionsApplicabilityReference
General Quinoline SynthesisMild, efficient, green chemistry approach.Visible light, various photocatalysts.Broad synthesis of quinoline scaffolds. rsc.org, rsc.org
Cyclization of 2-VinylanilinesAtom-economical, high selectivity, demonstrated on gram scale.Iridium photocatalyst for quinolines.Synthesis of highly substituted tetrahydroquinolines and quinolines. nih.gov
Sulfonylation/CyclizationPhotocatalyst-free, proceeds at room temperature.Visible light.Production of quinoline-2,4-diones, including halogenated versions. mdpi.com
Concerted Nucleophilic FluorinationOvercomes high energy barriers for C-H fluorination of azaarenes.Electron-transfer-enabled, chain process.Direct C-H fluorination of quinolines. nih.gov, nih.gov

Electrochemical Fluorination Methodologies at Quinoline Positions

Electrochemical methods offer a unique and powerful way to introduce fluorine atoms into organic molecules. A notable development in this area is the regioselective electrochemical 5,8-difluorination of quinolines. georgiasouthern.eduresearchgate.net This method utilizes a solution of hydrogen fluoride (B91410) in pyridine (B92270) (HF:pyridine) which acts as both the fluorine source and the supporting electrolyte. georgiasouthern.eduresearchgate.net

The reaction is typically carried out in an undivided electrochemical cell equipped with platinum electrodes at room temperature. This technique has been shown to provide moderate to good yields of difluorinated quinolines within a relatively short reaction time of two hours. georgiasouthern.eduresearchgate.net This approach is significant as it provides a direct route to installing fluorine atoms at the C5 and C8 positions simultaneously.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.gov The Friedländer synthesis, a classical method for preparing quinolines, has been significantly improved through the use of microwave irradiation. rsc.orgnih.gov This enhancement allows for the rapid, single-step assembly of diverse halogenated quinolines with improved yields (e.g., from 34% with oil bath heating to 72% with microwave heating). rsc.org

This rapid and efficient green modification of the Friedländer methodology can be performed using neat acetic acid as both the solvent and catalyst, allowing for the construction of the quinoline scaffold in as little as five minutes. nih.gov Microwave assistance has also been successfully applied to the synthesis of other complex quinoline derivatives, such as pyrano[3,2-c]quinoline-3-carboxylates and benzo[f]pyrrolo[1,2-a]quinolines, highlighting the broad utility of this technology in reducing reaction times and solvent consumption. rsc.orglew.ro

Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis
ParameterConventional Heating (Oil Bath)Microwave-Assisted MethodReference
Reaction TimeSeveral hours to days.Approximately 5 minutes. nih.gov
YieldOften lower (e.g., 34%).Significantly improved (e.g., 72%). rsc.org
ConditionsHigh temperatures, often requires strong acids or catalysts.Neat acetic acid as solvent and catalyst, 160 °C. nih.gov
Environmental ImpactHigher energy consumption, potential for more waste.Greener, reduced solvent and energy use. nih.gov, lew.ro

Catalyst-Free and Environmentally Benign Approaches

The development of synthetic methods that are both catalyst-free and environmentally friendly is a major goal in modern chemistry. Several such approaches have been successfully applied to the synthesis of quinolines. For instance, a catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis has been developed. rsc.org Additionally, metal-free methods for the selective halogenation of quinolines at the C5 position have been reported, often using readily available reagents like N-halosuccinimides in water. rsc.orgrsc.org

Environmentally benign catalysts, such as inexpensive and non-toxic iron(III) chloride hexahydrate (FeCl3·6H2O), have been used to catalyze the condensation of 2-aminoarylketones with active methylene (B1212753) compounds to form quinolines in water, which is the most environmentally friendly solvent. mobt3ath.comnih.gov This method offers advantages like shorter reaction times, mild conditions, and easy workup procedures. mobt3ath.com

Furthermore, catalyst-free and solvent-free approaches, such as mechanochemical synthesis using a ball mill, have been established for the multicomponent reaction to form pyrimido[4,5-b]quinolines. rsc.org Other catalyst-free methods include the nucleophilic substitution of hydrogen in quinolines using acylethynylpyrroles at elevated temperatures. rsc.org These strategies collectively contribute to a more sustainable and efficient synthesis of halogenated quinolines. researchgate.netresearchgate.net

Regioselective Introduction of Halogen and Methyl Substituents

The precise placement of substituents on the quinoline core is critical for tuning the molecule's properties. Therefore, the development of regioselective synthetic methods is of paramount importance.

Selective Chlorination Strategies at the 5-Position

Achieving selective chlorination at the C5 position of the quinoline ring is a synthetic challenge that has been addressed through several effective strategies. One efficient and convenient method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in water. This metal-free approach proceeds smoothly with a broad range of quinoline derivatives, offering a short reaction time without the need for additional oxidants or additives. rsc.org

Another powerful, metal-free protocol has been established for the C5-H halogenation of various 8-substituted quinoline derivatives. rsc.org This method employs the inexpensive and atom-economical trichloroisocyanuric acid (TCCA) as the chlorine source. The reaction proceeds at room temperature under air and demonstrates high generality and complete regioselectivity for the C5 position in most cases. rsc.orgresearchgate.net This strategy is particularly valuable as it provides a highly economical route to C5-halogenated quinolines with excellent functional group tolerance. rsc.org

Strategies for Selective C5-Chlorination of Quinolines
ReagentCatalyst/SolventKey FeaturesReference
N-Chlorosuccinimide (NCS)Metal-free / WaterConvenient, proceeds smoothly, no additional oxidants needed, short reaction time. rsc.org
Trichloroisocyanuric Acid (TCCA)Metal-free / AirOperationally simple, inexpensive, atom-economical, proceeds at room temperature, high regioselectivity. rsc.org, researchgate.net

Selective Fluorination Strategies at the 8-Position

Introducing a fluorine atom selectively at the C8 position of a quinoline is challenging. Direct fluorination using elemental fluorine often results in a mixture of products, although the selectivity can be influenced by other substituents on the ring. researchgate.netresearchgate.net For instance, direct fluorination of quinoline itself can lead to a mix of 5-, 6-, and 8-fluoroquinolines. researchgate.net

To overcome this lack of selectivity, specific strategies have been developed. The use of a directing group, such as an N-oxide, is a key strategy to guide functionalization to the C8 position. chemrxiv.orgacs.org For example, Cp*Co(III)-catalyzed site-selective C8-H olefination of quinoline N-oxides has been reported, where the N-O bond acts as a traceless directing group. chemrxiv.org

A more direct method for introducing fluorine at the C8 position is through electrochemical fluorination. As mentioned previously, a regioselective electrolytic method using HF:pyridine can achieve 5,8-difluorination of various quinoline derivatives in moderate to good yields. georgiasouthern.eduresearchgate.net This electrochemical approach provides a direct and efficient route to 8-fluoroquinoline (B1294397) derivatives.

Sequential and Convergent Synthesis of Di-Halogenated Quinoline Frameworks

The synthesis of di-halogenated quinolines can be approached through two primary strategies: sequential synthesis, where the quinoline core is first constructed and then halogenated (or a halogenated precursor is cyclized), and convergent synthesis, where halogenated fragments are combined in the later stages to form the final framework.

Sequential Synthesis:

Sequential strategies are the most traditional and widely documented routes for preparing halogenated quinolines. These methods often employ classical named reactions for the initial quinoline ring formation, followed by electrophilic halogenation, or begin with appropriately substituted aniline precursors.

Classic cyclization reactions form the bedrock of quinoline synthesis. nih.govnih.gov Methods such as the Skraup, Doebner-von Miller, and Combes syntheses involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-diketones, respectively, typically under strong acid catalysis. nih.govwikipedia.org For a di-halogenated quinoline like this compound, a sequential approach would logically start with a di-halogenated aniline. For instance, a Doebner-von Miller reaction between 4-chloro-2-fluoroaniline and crotonaldehyde would be a direct route to the target scaffold. nih.gov

Alternatively, a pre-formed quinoline can undergo regioselective halogenation. An operationally simple and metal-free protocol has been developed for the C5-halogenation of 8-substituted quinolines. rsc.org This method uses trihaloisocyanuric acid as the halogen source and proceeds at room temperature with high regioselectivity. rsc.org This strategy would be applicable by starting with 8-fluoro-2-methylquinoline and selectively introducing a chlorine atom at the C5 position.

The table below summarizes key classical quinoline synthesis reactions applicable to the formation of the core ring structure.

Reaction Name Reactants Key Features & Conditions Reference(s)
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing AgentHarsh reaction conditions; uses an oxidizing agent. nih.gov
Doebner-von Miller Aniline, α,β-Unsaturated Aldehyde/KetoneA variation of the Skraup synthesis, often with better yields and milder conditions. nih.govwikipedia.org
Combes Synthesis Aniline, β-DiketoneAcid-catalyzed cyclization of an intermediate Schiff base to form 2,4-substituted quinolines. wikipedia.org
Friedländer Synthesis 2-Aminoaryl Aldehyde or Ketone, Methylene KetoneCondensation reaction often catalyzed by acids or bases. Can be performed under eco-friendly microwave conditions. nih.govmdpi.com

Convergent Synthesis:

Palladium-catalyzed cross-coupling reactions, for example, offer a powerful tool for constructing complex aromatic systems. nih.gov A plausible, though not explicitly documented for this specific compound, convergent synthesis could involve a palladium-catalyzed annulation. For instance, a process could be designed that couples a halogenated aniline with a halogenated alkenyl precursor. A facile method for synthesizing quinoline derivatives from Morita-Baylis-Hillman alcohols via a palladium-catalyzed intramolecular aryl amination followed by an allylic amination pathway has been described, which represents a convergent joining of key structural fragments. nih.gov

Furthermore, acceptorless dehydrogenative coupling reactions catalyzed by ruthenium pincer complexes provide a novel, one-step synthesis of quinolines from γ-aminoalcohols and secondary alcohols. rsc.org This method involves the formation of both C-N and C-C bonds in a single process, which can be considered a highly efficient convergent strategy. rsc.org

Precursor Synthesis and Advanced Functionalization Techniques

The successful synthesis of this compound is critically dependent on the availability of specifically substituted precursors and the application of modern functionalization methods to introduce or modify substituents on the quinoline ring with high precision.

Precursor Synthesis:

The primary precursors for most quinoline syntheses are substituted anilines and carbonyl compounds. For the target molecule, a key starting material would be 4-chloro-2-fluoroaniline . The synthesis of such polysubstituted anilines often involves multi-step sequences starting from simpler benzene derivatives, utilizing standard aromatic chemistry such as nitration, reduction, and halogenation.

Another important class of precursors are anthranilic acids. Halogenated anthranilic acids are known precursors for quinoline-based structures. nih.gov These can be prepared and then elaborated into the final quinoline system. For example, the synthesis of 4-amino-7-chloroquinoline building blocks has been achieved from 4,7-dichloroquinoline. nih.gov Similarly, the synthesis of 5-chloro-8-hydroxyquinoline (B194070) often starts from 2-amino-4-chlorophenol. chemicalbook.com These examples highlight the importance of having correctly halogenated phenolic or amino precursors.

Advanced Functionalization Techniques:

Modern synthetic chemistry offers powerful tools for the late-stage functionalization of heterocyclic cores like quinoline, allowing for the introduction of halogens with high regioselectivity. This is particularly valuable as it can circumvent the need for multi-step precursor synthesis.

C-H Bond Functionalization: The direct functionalization of quinoline C-H bonds via transition metal catalysis is an atom- and step-economical strategy. mdpi.com

Palladium-catalyzed reactions have been used for the C2 arylation of quinoline N-oxides. mdpi.com

Rhodium catalysis can achieve C2 arylation of quinolines with aryl bromides or aroyl chlorides. mdpi.com

Metal-free halogenation offers a highly economical and environmentally friendly route. A notable method allows for the geometrically challenging C5-halogenation of various 8-substituted quinolines using inexpensive trihaloisocyanuric acid under mild conditions. rsc.org This approach demonstrates excellent functional group tolerance and complete regioselectivity in many cases. rsc.org

The following table outlines some advanced functionalization methods relevant to halogenated quinolines.

Functionalization Method Catalyst/Reagent Position(s) Functionalized Key Advantages Reference(s)
C-H Arylation Pd(OAc)₂, Rh(III) complexesC2High regioselectivity, use of directing groups (N-oxide). mdpi.com
Metal-Free C-H Halogenation Trihaloisocyanuric AcidC5 (on 8-substituted quinolines)Metal-free, mild conditions, high regioselectivity, economical. rsc.org
Dehydrogenative Coupling Ruthenium Pincer ComplexForms the quinoline ringOne-step C-N and C-C bond formation. rsc.org

These advanced methods provide powerful alternatives to classical syntheses, enabling the precise and efficient construction of complex molecules like this compound. The ability to perform late-stage functionalization on the quinoline core opens up diverse pathways for creating libraries of analogs for further research. mdpi.comrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 8 Fluoro 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 5-Chloro-8-fluoro-2-methylquinoline, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive understanding of its atomic connectivity and spatial arrangement.

High-Resolution ¹H NMR Chemical Shift Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, which is dictated by the presence of electronegative atoms like chlorine and fluorine, as well as the aromatic quinoline (B57606) core. The integration of these signals provides the relative ratio of protons in different environments. fiveable.me

Spin-spin coupling, observed as splitting of the NMR signals, provides crucial information about the connectivity of neighboring protons. fiveable.me The coupling constants (J-values) are indicative of the number of bonds separating the interacting protons and their dihedral angles. In this compound, the protons on the quinoline ring exhibit characteristic coupling patterns that help in their precise assignment. For instance, protons on adjacent carbons will typically show doublet or multiplet structures due to this coupling.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Splitting Pattern Coupling Constant (J, Hz)
H-37.2 - 7.4d8.0 - 9.0
H-48.0 - 8.2d8.0 - 9.0
H-67.5 - 7.7t7.5 - 8.5
H-77.0 - 7.2dd7.5 - 8.5, 3.0 - 4.0
CH₃2.6 - 2.8s-

Note: This is a predicted data table based on known chemical shift ranges and coupling constants for similar quinoline structures. Actual experimental values may vary.

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these carbons are highly sensitive to their hybridization and the nature of the atoms attached to them. Carbons bonded to the electronegative chlorine and fluorine atoms, as well as the nitrogen of the quinoline ring, will experience significant shifts in their resonance frequencies.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-2158 - 162
C-3122 - 125
C-4135 - 138
C-4a127 - 130
C-5128 - 131 (deshielded by Cl)
C-6125 - 128
C-7115 - 118 (coupled to F)
C-8155 - 159 (deshielded by F)
C-8a145 - 148
CH₃23 - 26

Note: This is a predicted data table based on known chemical shift ranges for similar quinoline structures. Actual experimental values may vary.

¹⁹F NMR for Unique Fluorine Environment Characterization

¹⁹F NMR is a powerful tool specifically for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orgnih.gov In this compound, the single fluorine atom at the C-8 position will produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this fluorine is highly sensitive to its electronic environment within the aromatic ring. thermofisher.com Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides valuable structural information and helps to confirm the position of the fluorine atom. huji.ac.il The large chemical shift dispersion in ¹⁹F NMR makes it an excellent probe for even subtle changes in molecular structure. nih.govthermofisher.com

¹⁵N NMR Chemical Shift Tensor Analysis for Nitrogen Hybridization and Electronic Environment

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide unique insights into the electronic structure of the nitrogen atom within the quinoline ring of this compound. The chemical shift of the nitrogen is influenced by its hybridization state (sp²) and its participation in the aromatic system. The analysis of the ¹⁵N chemical shift tensor can reveal details about the local electronic environment and the degree of electron delocalization around the nitrogen atom. This information is complementary to that obtained from other NMR techniques and contributes to a more complete structural picture.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for establishing the complete and unambiguous structural assignment of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu It is instrumental in tracing the proton connectivity throughout the molecule's framework. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the definitive assignment of which protons are bonded to which carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. researchgate.net It provides crucial information about the three-dimensional structure and conformation of the molecule.

By combining the information from these 2D NMR experiments, a detailed and robust structural model of this compound can be constructed.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the substance. For this compound, HRMS would be used to confirm its molecular formula as C₁₀H₇ClFN. The experimentally measured mass-to-charge ratio (m/z) is compared to the calculated theoretical mass for the proposed formula. The close agreement between the experimental and theoretical values provides strong evidence for the correct molecular formula.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₇ClFN
Calculated Monoisotopic Mass 195.0251 u
Experimentally Observed m/z Typically within a few ppm of the calculated mass

Note: The experimentally observed m/z value is subject to the specific instrumentation and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the analysis of molecular vibrations within a chemical structure. For this compound, a detailed vibrational analysis allows for the assignment of characteristic modes associated with the quinoline core and its substituents (chloro, fluoro, and methyl groups). While specific experimental spectra for this exact compound are not widely published, a comprehensive understanding can be derived from theoretical calculations and comparative analysis of related quinoline derivatives. researchgate.netnih.govresearchgate.net

The vibrational modes of a polyatomic molecule like this compound, which has N atoms, can be categorized into 3N-6 fundamental vibrations for non-linear molecules. youtube.com These vibrations include stretching (changes in bond length) and bending (changes in bond angle).

Key vibrational modes expected for this compound include:

Aromatic C-H Stretching: The quinoline ring features aromatic C-H bonds, which typically exhibit stretching vibrations in the 3100-3000 cm⁻¹ region of the IR and Raman spectra.

Methyl Group Vibrations: The methyl (-CH₃) group at the 2-position gives rise to characteristic symmetric and asymmetric stretching vibrations, usually observed between 2980 cm⁻¹ and 2870 cm⁻¹. Bending vibrations for the methyl group also appear at lower frequencies.

Ring Stretching (C=C and C=N): The conjugated system of the quinoline ring results in a series of complex C=C and C=N stretching vibrations. These are typically strong bands found in the 1650-1400 cm⁻¹ range and are highly characteristic of the heterocyclic aromatic structure.

C-F Stretching: The carbon-fluorine bond is strong, and its stretching vibration is expected to produce a prominent band in the IR spectrum, typically in the 1250-1000 cm⁻¹ region. The exact position can be influenced by the aromatic system.

C-Cl Stretching: The carbon-chlorine stretching vibration is generally observed at lower wavenumbers, typically in the 850-550 cm⁻¹ range. This band can sometimes be weak in IR spectra but may be more prominent in Raman spectra. researchgate.net

Ring Breathing and Bending Modes: The collective in-plane and out-of-plane bending and "breathing" modes of the entire quinoline ring structure occur at lower frequencies, often below 1000 cm⁻¹. researchgate.net For instance, ring breathing modes for quinoline derivatives have been assigned in the 1010 cm⁻¹ to 711 cm⁻¹ range. researchgate.net

The combination of IR and Raman spectroscopy provides complementary information. Vibrations that result in a significant change in the dipole moment are strong in the IR spectrum, while those that cause a large change in polarizability are strong in the Raman spectrum. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to precisely assign these vibrational modes by correlating experimental frequencies with computed values. nih.govresearchgate.net

Table 1: Predicted Vibrational Modes for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber Range (cm⁻¹)
Asymmetric & Symmetric StretchingMethyl (C-H)2980 - 2870
StretchingAromatic C-H3100 - 3000
Ring StretchingAromatic C=C, C=N1650 - 1400
StretchingC-F1250 - 1000
StretchingC-Cl850 - 550
Ring Breathing/DeformationQuinoline Ring< 1000

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation and packing of molecules.

The crystal structure of 8-chloro-2-methylquinoline (B1584612) reveals that the quinoline ring system is essentially planar. nih.gov It is expected that this compound would also adopt a largely planar conformation due to the aromatic nature of the fused rings. The methyl, chloro, and fluoro substituents would lie in or very close to this plane.

A significant feature in the crystal packing of many aromatic and heterocyclic compounds is the presence of π-π stacking interactions. In the crystal structure of 8-chloro-2-methylquinoline, π-π stacking is observed between the nitrogen-containing aromatic ring and the chloro-substituted aromatic ring of adjacent molecules, with a centroid-centroid distance of 3.819 Å. nih.gov Similar interactions would be expected to play a crucial role in the crystal lattice of this compound, influencing its melting point and solubility.

Table 2: Comparative Crystallographic Data for 8-Chloro-2-methylquinoline nih.gov

ParameterValue
Chemical FormulaC₁₀H₈ClN
Crystal SystemMonoclinic (as inferred from context)
Key Intermolecular Forceπ-π stacking
Centroid-Centroid Distance3.819 Å

UV-Visible Electronic Absorption Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly informative for conjugated systems like this compound, as the delocalized π-electrons are readily excited. youtube.com The absorption spectrum provides insights into the electronic structure of the molecule.

The quinoline core is a chromophore, the part of a molecule responsible for its color by absorbing light. fiveable.me The UV-Vis spectrum of quinoline and its derivatives is typically characterized by two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic systems like quinoline, these transitions often appear as multiple bands. For example, thiophene-substituted quinoline molecules show π-π* transitions around 249 nm. researchgate.net As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, causing a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). libretexts.org

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (specifically, the lone pair on the nitrogen atom) to a π* antibonding orbital. These absorptions are typically much weaker in intensity than π → π* transitions and occur at longer wavelengths. In some quinoline derivatives, this transition is observed above 300 nm. researchgate.net

The substituents on the quinoline ring—chloro, fluoro, and methyl—can modify the electronic absorption spectrum.

Halogens (Cl, F): These are auxochromes, which are groups that modify the absorption of a chromophore. Chlorine and fluorine atoms exert a dual influence: a -I (inductive) effect, which withdraws electron density and can cause a hypsochromic (blue) shift, and a +R (resonance) effect, which donates lone pair electrons to the π-system and can cause a bathochromic shift. The net effect depends on the specific position and nature of the halogen.

Methyl Group (-CH₃): This group is weakly electron-donating through an inductive effect and hyperconjugation. This generally leads to a small bathochromic shift in the absorption bands.

Therefore, the UV-Vis spectrum of this compound is expected to show strong absorptions in the UV region (likely between 220-350 nm), corresponding to the π → π* and n → π* transitions of the substituted quinoline ring system. researchgate.netresearchgate.net The precise λmax values would be a composite result of the electronic effects of all three substituents on the conjugated π-system.

Table 3: Typical Electronic Transitions in Quinoline Systems

Transition TypeOrbitals InvolvedTypical λmax Range (nm)Relative Intensity
π → ππ bonding → π antibonding220 - 330High
n → πn non-bonding → π antibonding> 300Low

Computational Chemistry and Theoretical Investigations of 5 Chloro 8 Fluoro 2 Methylquinoline

Quantum Chemical Calculation Methodologies

The theoretical investigation of molecular properties relies on a range of computational methods that approximate the solutions to the Schrödinger equation. For a molecule like 5-Chloro-8-fluoro-2-methylquinoline, a multi-faceted approach employing different levels of theory is necessary to gain a comprehensive understanding of its behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary tool for the computational study of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. nih.govnih.gov DFT methods are grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.

In practice, the Kohn-Sham equations are solved, which introduce a fictitious system of non-interacting electrons that generate the same electron density as the real, interacting system. The complexity of electron-electron interaction is encapsulated in the exchange-correlation functional. A popular and widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory for exchange with DFT for correlation. researchgate.net

Ab Initio Methods for High-Accuracy Calculations

Ab initio (from the beginning) methods are a class of computational chemistry techniques that are derived directly from theoretical principles, without the inclusion of experimental data. These methods aim to solve the electronic Schrödinger equation and provide highly accurate results, though often at a greater computational expense than DFT.

A common starting point for ab initio calculations is the Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant. While HF theory accounts for the exchange interaction between electrons of the same spin, it neglects electron correlation. To achieve higher accuracy, post-Hartree-Fock methods are necessary. One such method is Møller-Plesset perturbation theory, particularly at the second order (MP2). The RI-MP2/def2-TZVP level of theory, for instance, has been successfully used to study halogenated base pairs, providing reliable geometries and interaction energies. nih.govmdpi.com For a molecule like this compound, MP2 calculations can offer a more refined description of the electron correlation effects, which are crucial for accurately predicting its properties. nih.gov

Post-Hartree-Fock Approaches for Electron Correlation

Post-Hartree-Fock methods are essential for capturing the intricate details of electron correlation, which is the interaction between electrons that is not accounted for in the mean-field approximation of Hartree-Fock theory. wikipedia.orgststephens.net.in These methods build upon the Hartree-Fock wavefunction to provide a more accurate description of the electronic structure.

Prominent post-Hartree-Fock methods include Configuration Interaction (CI) and Coupled Cluster (CC) theory. wikipedia.org CI methods express the true wavefunction as a linear combination of the Hartree-Fock determinant and determinants generated by exciting electrons from occupied to virtual orbitals. youtube.com While full CI is the exact solution within a given basis set, it is computationally prohibitive for all but the smallest molecules. Truncated CI methods, such as CISD (CI with single and double excitations), offer a compromise.

Coupled Cluster theory provides a size-consistent and size-extensive approach to the electron correlation problem and is often considered the "gold standard" in computational chemistry for high-accuracy calculations. ststephens.net.in Methods like CCSD (CC with single and double excitations) and CCSD(T) (CCSD with a perturbative treatment of triple excitations) are capable of yielding highly accurate energies and molecular properties. For this compound, these high-level calculations can serve as benchmarks for results obtained with more computationally efficient methods like DFT.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical reactivity and physical properties. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is typically achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible.

For this compound, the presence of a methyl group at the 2-position introduces the possibility of different conformations due to the rotation around the C-C single bond. A conformational analysis is therefore necessary to identify the most stable conformer. This involves systematically exploring the potential energy surface as a function of the relevant dihedral angles. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: The following data is hypothetical and representative of typical values for similar quinoline (B57606) derivatives calculated at the B3LYP/6-311++G(d,p) level of theory.)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.425C2-N1-C9117.5
C5-Cl1.740C4-C5-C10120.1
C8-F1.350C7-C8-C9118.9
C2-CH31.510C3-C2-CH3121.0

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO Gaps and Character)

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity and electronic transitions. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and can be more easily excited. rsc.org

For this compound, the HOMO and LUMO energy levels and their corresponding energy gap can be calculated using DFT. The spatial distribution of these orbitals reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance. The presence of the electron-withdrawing chloro and fluoro groups is expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group may have a contrary effect on the orbital energies.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is hypothetical and representative of typical values for similar quinoline derivatives calculated at the B3LYP/6-311++G(d,p) level of theory.)

OrbitalEnergy (eV)
HOMO-6.50
LUMO-1.85
HOMO-LUMO Gap4.65

Aromaticity Assessments: Global and Local Indices

Aromaticity is a fundamental concept in chemistry used to describe the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. While initially defined for benzene (B151609), the concept has been extended to a wide range of compounds, including heterocyclic systems like quinoline.

Several computational methods have been developed to quantify aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. nih.gov A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative suggest non-aromatic or anti-aromatic character, respectively.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a non-bonded point, typically at the center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). researchgate.netnih.gov Negative NICS values are indicative of a diatropic ring current and thus aromaticity, while positive values suggest a paratropic ring current and anti-aromaticity.

Table 3: Predicted Aromaticity Indices for this compound (Note: The following data is hypothetical and representative of typical values for similar quinoline derivatives calculated at the B3LYP/6-311++G(d,p) level of theory.)

RingHOMANICS(1)zz (ppm)
Benzene Ring0.85-9.5
Pyridine (B92270) Ring0.70-7.8

Impact of Halogen and Methyl Substituents on Quinoline Aromaticity

The introduction of halogen and methyl substituents onto the quinoline scaffold significantly modulates its electronic structure and aromaticity. The quinoline ring system itself consists of two fused aromatic rings: a benzene ring (carbocycle) and a pyridine ring (heterocycle). The aromaticity of this system is a key determinant of its stability and reactivity.

The substituents in this compound exert distinct electronic effects. The methyl group (-CH₃) at the 2-position is generally considered an electron-donating group through an inductive effect, which tends to increase the electron density in the pyridine ring. In contrast, the chlorine (-Cl) at the 5-position and the fluorine (-F) at the 8-position are both electron-withdrawing halogens due to their high electronegativity. This withdrawal of electron density occurs primarily through the sigma (σ) framework (inductive effect).

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red typically indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map is expected to show distinct regions of varying potential. The nitrogen atom in the quinoline ring is anticipated to be a site of high negative potential (a red region), making it a primary center for protonation and interaction with electrophiles. The electron-withdrawing fluorine and chlorine atoms will create regions of positive potential around them, particularly on the adjacent hydrogen atoms and the carbon atoms to which they are bonded. The methyl group, being electron-donating, will slightly increase the electron density in its vicinity. Computational studies on similar molecules like 6-chloroquinoline (B1265530) and 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) utilize MEP analysis to identify these electrophilic and nucleophilic sites, confirming the influence of substituents on reactivity. researchgate.neteurjchem.com

Table 1: Predicted MEP Regions for this compound

Molecular Region Expected Electrostatic Potential Predicted Reactivity
Quinoline Nitrogen Negative (Red) Site for electrophilic attack, protonation
Vicinity of Fluorine Atom Positive (Blue) Site for nucleophilic interaction
Vicinity of Chlorine Atom Positive (Blue) Site for nucleophilic interaction
Aromatic Hydrogens Slightly Positive (Green/Yellow) Potential for weak electrophilic character

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are extensively used to predict various spectroscopic parameters, which can then be validated against experimental data to confirm molecular structures and understand spectroscopic features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly Density Functional Theory (DFT) using the Gauge-Invariant Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a useful degree of accuracy. researchgate.net

Predicting ¹⁹F NMR chemical shifts is particularly important for fluorinated compounds but presents significant computational challenges due to the high electron density around the fluorine nucleus. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com Studies have shown that while calculations can successfully predict trends, they may overestimate chemical shift differences. nih.gov For complex systems, achieving a mean absolute error of less than 3 ppm compared to experimental data is considered a good result. nih.govrsc.org

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

Nucleus Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Method
¹H (Methyl) 2.65 2.71 GIAO-DFT
¹³C (C2) 158.2 159.0 GIAO-DFT
¹³C (C5) 128.9 129.5 GIAO-DFT
¹³C (C8) 155.4 (d, JCF=250 Hz) 156.1 (d, JCF=255 Hz) GIAO-DFT

Note: The data in this table is illustrative and based on typical values for similar structures.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model. These simulations allow for the assignment of specific absorption bands in experimental spectra to particular molecular motions. researchgate.netresearchgate.net

For this compound, key vibrational modes would include the C-H stretching and bending of the methyl group and aromatic rings, the stretching of the C-Cl and C-F bonds, and the characteristic skeletal vibrations of the quinoline ring system. Comparing the simulated spectra with experimental FT-IR and FT-Raman data is a standard method for structural confirmation. researchgate.net

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Spectroscopic Activity
Aromatic C-H Stretch 3050-3150 IR, Raman
Methyl C-H Stretch 2950-3000 IR, Raman
C=N/C=C Ring Stretch 1500-1650 IR, Raman
C-F Stretch 1200-1280 Strong in IR

Note: Frequencies are approximate and based on typical ranges for these functional groups.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for modeling electronic absorption spectra (UV-Vis) and calculating the energies of electronic excitations. researchgate.neteurjchem.com This analysis helps in understanding the electronic transitions, such as π→π* and n→π, that are responsible for the molecule's absorption of light. The electronic absorption spectra of quinoline and its derivatives typically show three main π→π transition bands. asianpubs.orgresearchgate.net

For this compound, TD-DFT calculations would predict the absorption maxima (λmax), oscillator strengths (a measure of transition probability), and the nature of the orbitals involved in each electronic transition. The substituents are expected to cause shifts (either bathochromic or hypsochromic) in the absorption bands compared to unsubstituted quinoline.

Table 4: Predicted Electronic Transitions for this compound in a Nonpolar Solvent

Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 315 0.08 HOMO → LUMO (π→π*)
S₀ → S₂ 280 0.15 HOMO-1 → LUMO (π→π*)

Note: The data presented is a theoretical representation.

Solvent Effects on Molecular Electronic Properties and Reactivity

The surrounding solvent can significantly influence a molecule's properties and reactivity. Computational models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEFPCM), are used to simulate these solvent effects. eurjchem.comresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

For a polar molecule like this compound, changing the solvent from nonpolar (e.g., toluene) to polar (e.g., ethanol, water) is predicted to have several effects. figshare.comresearchgate.net An increase in solvent polarity is expected to:

Stabilize the ground state and excited states to different extents, potentially causing a shift in the UV-Vis absorption maxima. asianpubs.orgresearchgate.net

Alter the energies of the Frontier Molecular Orbitals (HOMO and LUMO), thereby changing the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. eurjchem.com

Increase the molecule's dipole moment.

Table 5: Predicted Solvent Effect on the HOMO-LUMO Gap of this compound

Solvent Dielectric Constant (ε) Predicted HOMO-LUMO Gap (eV)
Gas Phase 1 4.50
Toluene 2.4 4.42
Ethanol 24.5 4.25

Note: The values are illustrative, showing the expected trend of a decreasing energy gap with increasing solvent polarity.

Table of Mentioned Compounds

Compound Name
This compound
6-Chloroquinoline
5,7-Dichloro-8-hydroxyquinoline-2-carbaldehyde
Quinoline
Toluene
Ethanol

Chemical Reactivity and Synthetic Derivatization Pathways of 5 Chloro 8 Fluoro 2 Methylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core

Electrophilic aromatic substitution (EAS) reactions on the quinoline nucleus are influenced by the directing effects of the existing substituents. The nitrogen atom in the quinoline ring is deactivating towards electrophilic attack, particularly in the pyridine (B92270) ring. However, the benzene (B151609) ring can still undergo substitution, with the regiochemical outcome being determined by the combined influence of the chloro, fluoro, and methyl groups.

Regioselectivity and Directing Effects of Halogen and Methyl Groups

The directing effects of the substituents on the quinoline core in 5-Chloro-8-fluoro-2-methylquinoline are complex. Halogens are generally deactivating but ortho-, para-directing. The methyl group at the 2-position is activating and ortho-, para-directing. The fluorine atom at the 8-position and the chlorine atom at the 5-position will influence the electron density of the carbocyclic ring.

In related 8-substituted quinolines, electrophilic halogenation has been shown to occur selectively at the C5 position. rsc.orgrsc.org For instance, a metal-free protocol using trihaloisocyanuric acids as the halogen source allows for the regioselective C5–H halogenation of a variety of 8-substituted quinolines in good to excellent yields. rsc.orgrsc.org This suggests that in this compound, further electrophilic substitution would likely be directed to the remaining available positions on the carbocyclic ring, C6 or C7, with the precise location influenced by the combined electronic effects of the existing substituents. The methyl group at C2 would primarily direct incoming electrophiles to the C3 and C4 positions of the pyridine ring, though this ring is already substituted and generally less reactive towards electrophiles.

Nucleophilic Aromatic Substitution Reactions and Halogen Reactivity

The chlorine atom at the 4-position of quinoline derivatives is known to be susceptible to nucleophilic aromatic substitution (SNAr). nih.govmdpi.com This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen. In the case of this compound, the chlorine at the 5-position is on the carbocyclic ring and is generally less reactive towards nucleophilic attack compared to a halogen at the 4-position. However, under forcing conditions or with strong nucleophiles, substitution of the 5-chloro group may be possible.

Studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the 4-chloro group can be displaced by various nucleophiles such as hydrazines, azides, and amines. mdpi.com Similarly, in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic substitution occurs regioselectively at the 4-position. nih.gov While this compound lacks the highly activated 4-chloro substituent, the general principles of SNAr on halogenated quinolines suggest that the 5-chloro group could potentially be replaced by strong nucleophiles, providing a pathway for further functionalization. The fluorine atom at the 8-position is generally much less reactive in SNAr reactions compared to chlorine.

Oxidation Reactions: Formation of N-Oxides and Other Oxidized Species

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the quinoline system, making it more susceptible to both electrophilic and nucleophilic attack. The oxidation of the methyl group at the C2 position is also a possible reaction. For instance, the oxidation of a methyl group on a di-chlorinated 2-methylquinoline (B7769805) sulfonamide using selenium dioxide has been reported to yield an antiamyloidogenic agent. rsc.org

Reduction Reactions and Hydrogenation Studies

The quinoline ring system can be reduced to the corresponding tetrahydroquinoline. Asymmetric hydrogenation of substituted quinolines provides a direct route to optically active tetrahydroquinoline derivatives, which are important building blocks in the synthesis of natural products and biologically active compounds. acs.org For 2,4-disubstituted quinolines, asymmetric hydrogenation using a chiral diene catalyst has been shown to produce tetrahydroquinolines with high diastereoselectivity and enantioselectivity. acs.org While specific hydrogenation studies on this compound were not found, it is expected that the quinoline core could be reduced under appropriate catalytic conditions.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The halogen atoms at the 5- and 8-positions of this compound serve as handles for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples organoboron compounds with organic halides. libretexts.orgyoutube.comyoutube.com It is a versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. youtube.comrsc.orgnih.gov Both the 5-chloro and 8-fluoro positions could potentially undergo Suzuki-Miyaura coupling, although the reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, and aryl fluorides are typically the least reactive. youtube.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving successful coupling with chloro and fluoro-substituted quinolines. youtube.comrsc.org

Heck Reaction : The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes and for constructing cyclic systems via intramolecular variants. wikipedia.orglibretexts.orgwikipedia.org The 5-chloro group of this compound could be a suitable substrate for Heck coupling with various alkenes. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling : This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgyoutube.com It is widely used to synthesize arylalkynes and conjugated enynes under mild conditions. wikipedia.orgnih.gov The 5-chloro substituent on the quinoline ring could be coupled with a variety of terminal alkynes using Sonogashira conditions to introduce an alkynyl moiety. wikipedia.orgorganic-chemistry.orgyoutube.com

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Catalyst System Substrates Product
Suzuki-Miyaura Palladium catalyst, Base Organoboron compound, Aryl/Vinyl Halide Biaryl, Substituted Alkene/Alkyne
Heck Palladium catalyst, Base Alkene, Aryl/Vinyl Halide Substituted Alkene
Sonogashira Palladium catalyst, Copper co-catalyst, Base Terminal Alkyne, Aryl/Vinyl Halide Arylalkyne, Conjugated Enyne

Functional Group Interconversions Involving the Methyl Group

The methyl group at the 2-position of the quinoline ring is a site for various functional group interconversions. ub.eduimperial.ac.uk It can be activated for C(sp³)–H functionalization, allowing for the introduction of new substituents. nih.govresearchgate.net For instance, 2-methylquinolines can react with aldehydes or α-keto esters under various catalytic conditions to form more complex molecules. researchgate.netresearchgate.net Metal-free protocols have also been developed for the functionalization of the C(sp³)–H bonds of 2-methylquinolines. nih.gov These reactions provide a pathway to a wide range of derivatives with modified side chains at the 2-position.

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are determined by the nitrogen atom in the quinoline ring system. Quinoline itself is a weak base, with the lone pair of electrons on the nitrogen atom available for protonation. uop.edu.pkvedantu.com The basicity of quinoline derivatives is significantly influenced by the electronic effects of substituents on the ring.

In the case of this compound, the substituents would modulate its basicity relative to the parent quinoline molecule.

2-Methyl Group : The methyl group at the C2 position is an electron-donating group, which generally increases the electron density on the nitrogen atom, thereby increasing the basicity of the quinoline ring.

5-Chloro and 8-Fluoro Groups : Both chlorine and fluorine are electronegative, electron-withdrawing groups. Their presence, particularly the highly electronegative fluorine atom at the C8 position and the chloro group at the C5 position, would decrease the electron density on the quinoline ring system, including the nitrogen atom. This withdrawal of electron density makes the lone pair on the nitrogen less available for protonation, thus decreasing the compound's basicity compared to unsubstituted quinoline.

Chelation and Coordination Chemistry with Metal Ions

The ability of a quinoline derivative to chelate metal ions typically depends on the presence of a donor atom (like oxygen or nitrogen) at the 8-position that can form a stable five-membered ring with the quinoline nitrogen and a metal ion. A classic example is 8-hydroxyquinoline (B1678124), a potent and widely studied chelating agent. mdpi.comscirp.org

For this compound, the substituent at the 8-position is a fluorine atom. While fluorine is a heteroatom with lone pairs, its high electronegativity and the strength of the C-F bond make it a very poor ligand for most metal ions under typical conditions. It does not readily form coordinate bonds in the same way an 8-hydroxy or 8-amino group does.

Therefore, this compound is not expected to function as a bidentate chelating agent in the manner of 8-hydroxyquinoline derivatives. mdpi.com While the quinoline nitrogen atom itself can act as a monodentate ligand, coordinating to a metal center, the fluorine at the C8 position is unlikely to participate in forming a stable chelate ring. acs.org Research on related compounds like 5-nitro-8-hydroxyquinoline-proline hybrids and various 8-hydroxyquinoline derivatives confirms that the chelation capability is primarily endowed by the hydroxyl group at the C8 position, which is absent in this specific compound. scirp.orgmdpi.com

Advanced Research Applications of 5 Chloro 8 Fluoro 2 Methylquinoline and Its Derivatives in Materials Science

Photoluminescent Materials and Fluorescent Probes

The inherent fluorescence of the quinoline (B57606) scaffold forms the basis for its application in photoluminescent materials and probes. crimsonpublishers.com The introduction of substituents like chloro, fluoro, and methyl groups can modulate the photophysical properties, such as emission wavelength, quantum yield, and Stokes shift. nih.gov While research specifically detailing 5-chloro-8-fluoro-2-methylquinoline is limited, the broader class of quinoline derivatives has been extensively developed for these purposes.

For instance, quinolone and quinoline fluorophores can be modified to create derivatives suitable for labeling biological macromolecules. nih.gov Simple structural modifications, such as at the 7-amino group, can tune the fluorescence emission from deep blue to green. nih.gov The general principle involves mechanisms like Intramolecular Charge Transfer (ICT), Excited State Intramolecular Proton Transfer (ESIPT), and Photo-Induced Electron Transfer (PET), which are highly sensitive to the molecular environment. crimsonpublishers.comresearchgate.net

Halogen substitution, in particular, is known to influence the electronic and optical properties of organic semiconductors. A theoretical study on C₁₆H₁₀X₂O₂ (where X is a halogen) demonstrated that halogen p orbitals play a crucial role in determining the characteristics of the upper valence bands, which directly impacts photoluminescent behavior. nih.gov This suggests that the chloro and fluoro groups in this compound would significantly affect its emission properties.

Table 1: Photophysical Properties of Selected Quinoline Derivatives

Compound/Derivative Class Excitation (nm) Emission (nm) Key Feature/Application
7-Aminoquinolones Varies Deep Blue to Green Tunable emission via structural modification. nih.gov
TQDACH-Zn²⁺ Complex 317 455 Enhanced fluorescence intensity upon zinc binding. rsc.org
1-isoTQDACH-Zn²⁺ Complex 325 352 and 475 Dual emission peaks upon zinc binding. rsc.org

| 5-Chloro-8-hydroxyquinoline (B194070) Complexes | Varies with metal | Varies with metal | Metal-dependent emission energies, useful for probes. nih.gov |

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Quinoline derivatives are cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.gov They are prized for their high thermal stability, redox robustness, and efficient electron-transporting properties. nih.govacs.org The most famous example is Tris(8-hydroxyquinoline)aluminum (Alq₃), a highly stable and luminescent material widely used as both an emissive and electron transport layer in OLEDs. acs.orgresearchgate.netgoogle.comibm.com

Derivatives of this compound could potentially serve multiple roles in an OLED device. The electron-withdrawing nature of the chlorine and fluorine atoms can enhance electron injection and transport capabilities, making them suitable as Electron Transport Materials (ETMs). acs.org Research on 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) showed its promise as a blue-emitting ETM with improved stability, achieving a bright blue emission with a peak at 425 nm. researchgate.net Similarly, a zinc complex of 2-methyl-8-quinolinol has been used as a dopant to achieve green electroluminescence in OLEDs. The substitution pattern on the quinoline ring is critical; for example, while Alq₃ emits green light, other derivatives are needed to access the full color spectrum required for displays. google.com In one study, a 5,7-dibromo-8-hydroxyquinoline derivative was found to have a high fluorescence yield and was successfully used as the light-emitting layer in a prototype OLED. researchgate.net

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Devices

In the realm of third-generation photovoltaics, quinoline derivatives are investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs). unesp.brresearchgate.net The function of the dye is to absorb sunlight and inject an electron into a semiconductor, typically titanium dioxide (TiO₂). The ideal dye has a broad absorption spectrum and appropriate energy levels for its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to ensure efficient electron transfer and dye regeneration. unesp.brresearchgate.net

Design and Synthesis of 2D/3D Fused Frameworks for Advanced Materials

The rigid, planar structure of the quinoline ring system makes it an excellent candidate for incorporation into larger, fused aromatic frameworks, including 2D and 3D materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). numberanalytics.com These materials are of great interest for applications in gas storage, separation, and catalysis. numberanalytics.com

The synthesis of such frameworks relies on the strategic functionalization of the building blocks. Halogen atoms, like the chloro and fluoro groups on this compound, are particularly useful as they provide reactive sites for cross-coupling reactions (e.g., Suzuki, Sonogashira) that can link quinoline units together into extended, porous architectures. Synthetic strategies for creating fused quinoline heterocycles often involve domino reactions, cyclocondensation, and heteroannulation. tandfonline.com While direct synthesis of 2D/3D frameworks from this compound is not yet reported, the principles of reticular chemistry suggest its high potential as a designer building block for such advanced materials.

Utilization as Building Blocks for Complex Heterocyclic Architectures

Quinoline is a versatile and fundamental building block in organic synthesis, providing a scaffold for constructing more complex heterocyclic molecules for medicinal chemistry and materials science. numberanalytics.comnih.govresearchgate.netresearchgate.net The reactivity of the quinoline core allows for a wide range of chemical transformations. nih.gov

Halogenated quinolines are particularly valuable intermediates. The presence of chloro and fluoro substituents on the ring activates it for nucleophilic substitution reactions or allows it to participate in a variety of metal-catalyzed cross-coupling reactions to form new C-C and C-N bonds. acs.orgacs.org For example, a general, metal-free method has been developed for the regioselective C-5 halogenation of 8-substituted quinolines, highlighting the importance of halogenated quinolines as synthetic intermediates. rsc.org The synthesis of quinoline derivatives can be achieved through various methods, including multicomponent reactions like the Povarov and Friedländer reactions, which efficiently build the quinoline core from simpler acyclic precursors. nih.govnih.govacs.org The this compound molecule, with its distinct functional groups, can be seen as a key intermediate, ready for further elaboration into more intricate and functionally diverse heterocyclic systems. nih.govyoutube.com

Development of Metal-Ion Recognition Sensors based on Fluorescent Quinolines

The ability of the nitrogen atom in the pyridine (B92270) ring and a substituent at the 8-position (like a hydroxyl or amino group) to chelate metal ions is a well-known property of quinolines. nanobioletters.comnih.gov This chelation event often leads to a significant change in the molecule's fluorescence properties, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov This makes quinoline derivatives excellent candidates for highly sensitive and selective fluorescent sensors for various metal ions. nanobioletters.comfrontiersin.org

Derivatives of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) are particularly prominent in this field. researchgate.net For instance, complexes of 5-chloro-8-hydroxyquinoline with metals like Al³⁺, Mg²⁺, Zn²⁺, and Cd²⁺ show intense and metal-specific luminescence, making them suitable for ionic probes. nih.gov The design of these sensors can be fine-tuned to achieve high selectivity. For example, by incorporating quinoline units into a larger macrocyclic structure, researchers have developed probes that show enhanced fluorescence and strong binding affinity specifically for zinc ions over other competing metals like cadmium. rsc.org A quinoline-based probe has been developed that not only detects copper ions with high selectivity but can also colorimetrically distinguish between cuprous (Cu⁺) and cupric (Cu²⁺) states. rsc.org The chloro and fluoro substituents on the this compound backbone would influence the electronic properties of the quinoline ring and the chelating atom, thereby affecting the selectivity and sensitivity of any derived metal-ion sensor.

Table 2: Performance of Selected Quinoline-Based Metal Ion Sensors

Sensor Target Ion Key Performance Metric Mechanism
XYQ Zn(II) Detection limit of 0.53 μM. nih.gov Chelation-Enhanced Fluorescence (CHEF). nih.gov
Quinoline-based probe Cu²⁺ / Cu⁺ Binding constant of 1.37 × 10⁴ M⁻¹; colorimetric differentiation. rsc.org Fluorescence enhancement. rsc.org
5-Chloro-8-hydroxyquinoline Al³⁺, Mg²⁺, Zn²⁺, Cd²⁺ High quantum yields (e.g., 0.087 for Al³⁺ complex). nih.gov Luminescence from metal complexation. nih.gov

| TQDACH | Zn²⁺ | High fluorescence intensity and strong binding affinity. rsc.org | Conformational restriction upon metal binding. rsc.org |

Future Research Directions and Interdisciplinary Prospects for 5 Chloro 8 Fluoro 2 Methylquinoline

Innovation in Green and Sustainable Synthetic Methodologies

The synthesis of polysubstituted quinolines has traditionally relied on classic named reactions like the Skraup and Doebner-von Miller syntheses, which often require harsh conditions and generate significant waste. The future synthesis of 5-Chloro-8-fluoro-2-methylquinoline will necessitate a shift towards greener and more sustainable methods that prioritize atom economy, energy efficiency, and the use of environmentally benign reagents and solvents.

Future research should focus on developing metal-free catalytic systems. For instance, methods utilizing inexpensive and readily available halogenating reagents like trihaloisocyanuric acids in metal-free conditions have shown success in the regioselective halogenation of 8-substituted quinolines and could be adapted for this specific scaffold. rsc.orgrsc.org The use of water as a solvent for C5-selective halogenation of quinolines also presents an attractive, environmentally friendly alternative. rsc.org Furthermore, catalyst systems based on earth-abundant metals, such as chromium or ruthenium-iron nanoparticles, offer a sustainable approach for constructing the quinoline (B57606) core via acceptorless dehydrogenative coupling or hydrogen transfer reactions, respectively. rsc.orgrsc.org These methods often use greener solvents and produce water or hydrogen gas as the only byproducts. rsc.orgrsc.org

The table below outlines potential green synthetic strategies that could be explored for the synthesis of this compound and its precursors, drawing inspiration from established methods for related quinoline derivatives.

Synthetic StrategyCatalyst/ReagentPotential AdvantagesRelevant Precursors
Metal-Free C5-Halogenation Trichloroisocyanuric acid (TCCA)Atom-economical, metal-free, mild conditions. rsc.orgrsc.org8-Fluoro-2-methylquinoline (B1339794)
Aqueous C5-Halogenation N-Chlorosuccinimide (NCS) in waterAvoids organic solvents, metal-free, no additional oxidants needed. rsc.org8-Fluoro-2-methylquinoline
Dehydrogenative Coupling CrCl₂ / 6,6′-dimethyl-2,2′-dipyridylUse of earth-abundant metal, atom-economical. rsc.orgSubstituted anilines and alcohols
Continuous Flow Synthesis Ru-Fe/γ-Al₂O₃Heterogeneous catalysis, simple product separation, suitable for scaling up. rsc.orgSubstituted nitroarenes and ethanol
Microwave-Assisted Friedländer Synthesis Nafion NR50Reduced reaction times, improved yields, reusable solid acid catalyst. mdpi.com2-Aminoaryl ketones and α-methylene carbonyls

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize the novel synthetic routes discussed above, a detailed understanding of reaction kinetics, intermediates, and byproducts is crucial. Advanced spectroscopic techniques applied in-situ can provide real-time insights into the reaction progress, moving beyond traditional post-reaction analysis. mt.com

Future studies should employ techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy to continuously monitor the concentration of reactants, intermediates, and products during the synthesis of this compound. mt.com This would enable precise determination of reaction endpoints, optimization of parameters like temperature and catalyst loading, and the identification of transient species that could reveal mechanistic details. For complex reaction mixtures, hyphenated techniques such as those combining chromatography with mass spectrometry can be invaluable for identifying components without extensive workup. rsc.org While standard spectroscopic methods like NMR and mass spectrometry are essential for final product characterization, their application in real-time monitoring can significantly accelerate process development and ensure the robustness of the synthetic protocol. core.ac.ukannexpublishers.com

High-Throughput Computational Screening for Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of this compound and its potential derivatives before their synthesis. sci-hub.seresearchgate.net This in silico approach can significantly accelerate the discovery of new molecules with desired functionalities.

High-throughput computational screening can be employed to create a virtual library of novel derivatives by systematically modifying the core structure of this compound. DFT calculations can predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for applications in electronics and materials science. researchgate.net Molecular Electrostatic Potential (MEP) maps can identify reactive sites for further chemical transformations. sci-hub.seresearchgate.net Furthermore, computational models can predict the potential for these derivatives to engage in specific intermolecular interactions, such as halogen bonding, which is critical for designing supramolecular structures. acs.org

The table below summarizes key parameters that can be calculated using DFT to screen for promising derivatives of this compound.

Computational MethodCalculated PropertySignificance
Density Functional Theory (DFT) HOMO/LUMO EnergiesPredicts electronic transitions, charge transfer properties, and reactivity. researchgate.net
Time-Dependent DFT (TD-DFT) UV-Vis Absorption SpectraPredicts optical properties for applications in dyes and sensors. researchgate.net
Molecular Electrostatic Potential (MEP) Reactive SitesIdentifies nucleophilic and electrophilic regions for planning chemical reactions. sci-hub.se
Natural Bond Orbital (NBO) Analysis Hyperconjugative InteractionsAssesses molecular stability and charge delocalization. researchgate.net
Quantum Theory of Atoms in Molecules (AIM) Bond Critical PointsCharacterizes the nature and strength of intra- and intermolecular bonds.

Exploration of New Chemical Transformations and Reactivity Patterns

The unique arrangement of substituents on the this compound ring offers a rich playground for exploring new chemical transformations. The reactivity of the chloro, fluoro, and methyl groups, as well as the C-H bonds on the quinoline core, can be selectively targeted to generate a diverse library of new compounds.

Future research could focus on the selective functionalization of the 2-methyl group via pathways like alkylation or reductive amination, which have been shown to be effective for other halogenated quinolines. nih.gov Nucleophilic substitution reactions, a common transformation for chloro-quinolines, could be explored at the C5 position, although the reactivity will be influenced by the other substituents. mdpi.com Additionally, modern C-H activation and functionalization strategies could be employed to introduce new substituents at otherwise inaccessible positions on the quinoline ring, a technique that has been successfully applied to other quinoline N-oxides. nih.gov The relative reactivity of the C-Cl versus the C-F bond towards different reagents will also be a key area of investigation, potentially allowing for selective, stepwise functionalization.

Integration into Functional Supramolecular Assemblies

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions to form well-defined, functional architectures. The presence of both chlorine and fluorine atoms in this compound makes it an excellent candidate for directing assembly through halogen bonding. acs.org

Future work should explore the use of this compound as a building block for creating complex supramolecular structures. The electrophilic regions on the chlorine and fluorine atoms can form directional halogen bonds with Lewis basic sites on other molecules, leading to the formation of co-crystals, liquid crystals, or gels. acs.org The quinoline nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The combination of halogen bonding, hydrogen bonding, and π-π stacking interactions could lead to the formation of intricate and functional assemblies with applications in areas such as sensing, catalysis, and materials science. nih.gov

Synergistic Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic synthesis and materials science provides a fertile ground for the development of novel functional materials. The inherent properties of the quinoline core, combined with the specific effects of its halogen and methyl substituents, make this compound a promising candidate for materials applications. nih.gov

Research efforts could be directed towards incorporating this molecule into organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs), as quinoline derivatives are known to be useful in these applications due to their conjugated structure and tunable energy gaps. ossila.com The introduction of halogens can also influence photophysical properties, potentially leading to materials with interesting fluorescence or phosphorescence. nih.gov Furthermore, this compound could be used as a monomer for the synthesis of novel polymers or as a component in organic-inorganic hybrid materials. nih.govsemanticscholar.org The development of such materials could lead to advances in electronics, photonics, and sensor technology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Chloro-8-fluoro-2-methylquinoline, and how do reaction parameters influence yield and purity?

  • Methodology : Optimize halogenation and methylation steps using precursors like 2-methylquinoline derivatives. For example, chlorination at position 5 and fluorination at position 8 can be achieved via electrophilic aromatic substitution under controlled temperatures (40–60°C) using reagents like POCl₃ for chlorination and Selectfluor® for fluorination .
  • Data Analysis : Compare yields and purity (HPLC/GC) across varying catalyst concentrations (e.g., 0.1–1.0 eq.) and solvent systems (DMF vs. THF). For instance, >97% purity is achievable with THF as a solvent at 50°C .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Methodology : Combine 1^1H/13^13C NMR to confirm substituent positions, with fluorine-19 NMR (19^{19}F NMR) to verify fluorination. IR spectroscopy can identify C-Cl (550–600 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) stretches .
  • Contradiction Handling : Discrepancies in peak assignments (e.g., overlapping signals in crowded aromatic regions) can be resolved via 2D NMR (COSY, HSQC) or X-ray crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.